N-(2-methylprop-2-en-1-yl)cyclooctanamine
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Overview
Description
N-(2-methylprop-2-en-1-yl)cyclooctanamine is a chemical compound with the molecular formula C₁₂H₂₃N. It is characterized by a cyclooctane ring substituted with an amine group and a 2-methylprop-2-en-1-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylprop-2-en-1-yl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylprop-2-en-1-yl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(2-methylprop-2-en-1-yl)cyclooctanone, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-(2-methylprop-2-en-1-yl)cyclooctanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylprop-2-en-1-yl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(2-methylprop-2-en-1-yl)cyclooctanamine: This compound is structurally similar but contains a benzyl group instead of a simple amine group.
Cyclooctylamine: A simpler analogue with only an amine group attached to the cyclooctane ring.
Uniqueness
N-(2-methylprop-2-en-1-yl)cyclooctanamine is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H23N |
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Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)cyclooctanamine |
InChI |
InChI=1S/C12H23N/c1-11(2)10-13-12-8-6-4-3-5-7-9-12/h12-13H,1,3-10H2,2H3 |
InChI Key |
RGXBJTHAQJWSJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1CCCCCCC1 |
Origin of Product |
United States |
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